1-methyl-2-oxo-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-22-12-6-9-18(20(22)25)19(24)21-11-4-5-13-23-14-10-16-7-2-3-8-17(16)15-23/h2-3,6-9,12H,10-11,13-15H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQUFIXVMXPZFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC#CCN2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-2-oxo-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential therapeutic applications. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C20H21N3O2
- Molecular Weight : 335.407 g/mol
- CAS Number : 1396806-42-0
Research indicates that this compound exhibits a range of biological activities primarily through interactions with various molecular targets:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Modulation of Neurotransmitter Systems : The compound interacts with neurotransmitter receptors, particularly those related to dopaminergic and serotonergic systems, which may contribute to its psychoactive effects.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant activity, protecting cells from oxidative stress.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antidepressant Activity : In animal models, it has demonstrated significant antidepressant-like effects, potentially through modulation of serotonin levels.
- Anti-inflammatory Effects : Studies indicate that it may reduce inflammation markers in vitro and in vivo.
- Neuroprotective Effects : The compound shows promise in protecting neuronal cells from damage in models of neurodegenerative diseases.
Summary of Biological Activities
Case Study 1: Antidepressant Effects
A study involving the administration of the compound in a rodent model showed a marked decrease in immobility time during forced swim tests (FST), indicating antidepressant-like effects. The underlying mechanism was linked to increased serotonin and norepinephrine levels in the brain.
Case Study 2: Neuroprotection in Models of Alzheimer’s Disease
In vitro studies demonstrated that the compound could protect neuronal cells from amyloid-beta-induced toxicity. This suggests potential applications in treating or preventing Alzheimer's disease.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and reduce side effects. For instance, modifications to the tetrahydroisoquinoline moiety have been linked to improved receptor binding affinity and selectivity.
Scientific Research Applications
Biological Applications
- Anticancer Activity :
- Neuroprotective Effects :
- Antimicrobial Properties :
Pharmacological Insights
The pharmacological profile of 1-methyl-2-oxo-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-1,2-dihydropyridine-3-carboxamide suggests several mechanisms of action:
- Calcium Channel Modulation : Similar compounds have been shown to interact with calcium channels, which play a crucial role in various physiological processes including muscle contraction and neurotransmitter release.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression or microbial resistance mechanisms, providing a dual action against tumors and infections .
Case Study 1: Anticancer Screening
A study evaluated the cytotoxic effects of various dihydropyridine derivatives on MCF-7 breast cancer cells. The results indicated that modifications to the tetrahydroisoquinoline structure significantly enhanced anticancer activity compared to unmodified compounds .
Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of a related dihydropyridine compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests that the compound may offer protective effects against neurodegeneration .
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group (-CONH-) enables hydrolysis, substitution, and condensation reactions:
-
Acid/Base-Catalyzed Hydrolysis : The amide bond can hydrolyze under acidic or basic conditions to yield 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-amine. Similar hydrolysis mechanisms are documented for structurally related amides .
-
Nucleophilic Substitution : The NH group may undergo alkylation or acylation. For example, reaction with methyl iodide in the presence of a base could yield N-methyl derivatives .
Alkyne Group Transformations
The but-2-yn-1-yl linker is reactive in:
-
Hydrogenation : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the alkyne to a cis- or trans-alkane. Selectivity depends on catalysts (e.g., Lindlar’s catalyst for cis) .
-
Cycloadditions : The alkyne participates in [2+2] or [3+2] cycloadditions. For instance, reaction with nitriles under Sonogashira-like conditions forms pyrazole derivatives .
-
Oxidative Coupling : In the presence of oxidants (e.g., Cu(I)), dimerization yields conjugated diynes .
Tetrahydroisoquinoline Modifications
The tetrahydroisoquinoline moiety undergoes:
-
Ring-Opening Reactions : Acidic conditions (e.g., HBr) cleave the tetrahydroisoquinoline ring to form secondary amines.
-
N-Alkylation : The tertiary amine reacts with alkyl halides or epoxides to form quaternary ammonium salts .
-
Oxidation : Strong oxidants (e.g., KMnO₄) may convert the tetrahydroisoquinoline to a fully aromatic isoquinoline system .
Dihydropyridine Ring Reactivity
The 1,2-dihydropyridine ring exhibits redox and electrophilic properties:
-
Oxidation : Air or chemical oxidants (e.g., DDQ) convert the dihydropyridine to a pyridine derivative .
-
Electrophilic Substitution : The electron-rich ring undergoes nitration or sulfonation at the C5 position .
-
Ring-Opening : Strong bases (e.g., NaOH) cleave the ring, yielding open-chain enamine derivatives .
Cross-Coupling Reactions
The alkyne and aromatic systems enable metal-catalyzed couplings:
| Reaction Type | Catalyst | Product | Reference |
|---|---|---|---|
| Sonogashira Coupling | Pd/C, CuI | Aryl-alkyne conjugates | |
| Buchwald-Hartwig | Pd(OAc)₂ | N-Aryl derivatives | |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl systems |
Biological Interactions
While direct pharmacological data for this compound is limited, structural analogs suggest:
-
Receptor Binding : The tetrahydroisoquinoline group may interact with neurotransmitter receptors (e.g., opioid or adrenergic receptors).
-
Enzyme Inhibition : The dihydropyridine ring could act as a redox-active scaffold in enzyme modulation .
Synthetic Methodologies
Key steps in synthesizing derivatives include:
Comparison with Similar Compounds
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)
- Core Structure : Tetrahydroimidazopyridine fused ring system vs. the simpler 1,2-dihydropyridine in the target compound.
- Substituents: Compound 1l features a 4-nitrophenyl group and phenethyl chain, contributing to its high molecular weight (51% yield) and solid-state stability (m.p. 243–245°C) . The target compound’s tetrahydroisoquinoline group may enhance lipophilicity compared to the nitroaryl substituent in 1l.
- Spectral Data :
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Compound 67)
- Core Structure : 1,4-Dihydronaphthyridine vs. 1,2-dihydropyridine.
- Substituents: Compound 67’s adamantyl group provides steric bulk and metabolic stability, whereas the target compound’s tetrahydroisoquinoline may offer distinct binding interactions .
- Synthesis: Compound 67 was synthesized in 25% yield via TLC purification, suggesting that the target compound’s alkyne linker might require specialized conditions (e.g., Sonogashira coupling) for optimal efficiency .
Comparative Data Table
Research Findings and Implications
- Substituent Impact: The tetrahydroisoquinoline group in the target compound may confer improved blood-brain barrier penetration compared to Compound 1l’s nitroaryl group, which is often associated with toxicity .
Q & A
Q. What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis involves multi-step pathways, typically starting with the preparation of the dihydropyridine core via cyclization of β-ketoesters or analogous precursors under acidic conditions . Key steps include:
- Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) or bases (e.g., triethylamine) to facilitate cyclization and coupling reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency at 60–80°C .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the product with >90% purity .
Q. How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer: Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl, tetrahydroisoquinoline groups) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray crystallography (if crystals are obtainable): Resolve absolute stereochemistry and bond angles .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases or proteases due to structural similarity to bioactive dihydropyridines .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance its biological activity?
Methodological Answer:
- Modify substituents : Replace the tetrahydroisoquinoline group with other heterocycles (e.g., isoxazole, triazole) to assess impact on target binding .
- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the carboxamide group) .
- Data analysis : Compare IC₅₀ values of derivatives in enzyme assays to quantify SAR trends .
Q. What strategies resolve contradictions in biological activity data across similar dihydropyridine derivatives?
Methodological Answer:
- Control for stereochemistry : Ensure enantiomeric purity via chiral HPLC, as racemic mixtures may obscure activity .
- Validate target specificity : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .
- Cross-validate assays : Replicate results in orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be improved?
Methodological Answer:
- Prodrug design : Introduce hydrolyzable esters at the carboxamide group to enhance solubility .
- Metabolic profiling : Use liver microsomes to identify degradation hotspots; modify susceptible sites (e.g., methyl to trifluoromethyl) .
- Lipophilicity optimization : Adjust logP via substituent variation (e.g., chloro to methoxy groups) .
Q. What computational methods predict its interaction with biological targets?
Methodological Answer:
- Molecular dynamics simulations : Model binding stability with receptors (e.g., G-protein-coupled receptors) over 100-ns trajectories .
- Free-energy perturbation (FEP) : Calculate binding affinity changes for mutagenesis studies .
- ADMET prediction : Use tools like SwissADME to forecast absorption and toxicity .
Q. How can in vivo efficacy and toxicity be systematically evaluated?
Methodological Answer:
- Rodent models : Dose-dependent efficacy studies in xenograft models (e.g., subcutaneous tumor implants) .
- Toxicokinetics : Monitor plasma levels and organ histopathology after 28-day repeated dosing .
- Biomarker analysis : Measure serum cytokines or liver enzymes to assess immunotoxicity/hepatotoxicity .
Data Contradiction Analysis
Q. How to address discrepancies in reported antimicrobial activity between dihydropyridine derivatives?
Methodological Answer:
- Strain-specific variability : Test across a broader panel of clinical isolates to identify spectrum limitations .
- Biofilm disruption assays : Assess activity against biofilm-forming strains, which may explain resistance .
- Mechanistic studies : Use transcriptomics to compare gene expression changes in treated vs. untreated bacteria .
Q. Why do some analogs show reduced activity despite structural similarity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
